[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15790362
InChI: InChI=1S/C10H9BrN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13)
SMILES:
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol

[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol

CAS No.:

Cat. No.: VC15790362

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol -

Specification

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
IUPAC Name [2-(3-bromophenyl)-1H-imidazol-5-yl]methanol
Standard InChI InChI=1S/C10H9BrN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13)
Standard InChI Key ZBISABQDCWSLTG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)C2=NC=C(N2)CO

Introduction

Synthesis and Preparation

General Synthetic Strategies

The synthesis of [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol typically involves multi-step reactions starting from bromobenzene and imidazole precursors. A common approach employs α-bromo-ketones reacting with formamide under controlled conditions to form the imidazole ring, followed by functional group modifications .

Example Protocol

  • Imidazole Ring Formation: React 3-bromoacetophenone with formamide in the presence of a copper iodide catalyst to yield 2-(3-bromophenyl)-1H-imidazole .

  • Hydroxymethylation: Introduce the methanol group via lithiation at the 4-position, followed by quenching with formaldehyde and reduction .

Optimization Challenges

Key challenges include regioselectivity in imidazole substitution and stability of the hydroxymethyl group under reaction conditions. Computational docking studies have guided the design of analogs to maximize yield and purity .

Structural and Physicochemical Properties

Molecular Geometry

X-ray crystallography of analogous compounds reveals a planar imidazole ring with the bromophenyl group oriented orthogonally to minimize steric hindrance . The hydroxymethyl group adopts a conformation that facilitates hydrogen bonding with biological targets .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 7.5–8.1 ppm correspond to aromatic protons, while the hydroxymethyl group appears as a singlet near δ 4.5 ppm .

  • IR Spectroscopy: Strong absorption bands at 3100 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (C=N stretch) confirm functional groups.

PropertyValue
Molecular FormulaC₁₀H₉BrN₂O
Molecular Weight253.09 g/mol
Melting Point136–137°C (decomposes)
SolubilityDMSO, Methanol

Biological Activities and Mechanisms

Enzyme Inhibition

[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol demonstrates potent inhibition of IDO, an enzyme implicated in tumor immune evasion. Docking studies indicate that the bromophenyl group interacts with residues C129 and S167 in the active site, while the hydroxymethyl group forms hydrogen bonds with heme iron . Comparative assays show a ten-fold increase in potency over unsubstituted imidazole analogs .

Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli reveals moderate antimicrobial activity (MIC = 32 µg/mL), attributed to disruption of bacterial cell membrane integrity .

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